Structural Uniqueness: Bromine Position and Phenyl Substitution Pattern
The compound's structure features a bromine atom at the 2-position of the butene chain, which is a critical determinant of its reactivity in metal-catalyzed cross-coupling reactions. This specific positioning, combined with the meta-substituted trifluoromethyl group on the phenyl ring, is not replicated in common analogs like 4-bromo-1-butene or 4-(trifluoromethyl)phenyl derivatives . The precise substitution pattern influences the site-selectivity and yield in synthetic sequences [1].
| Evidence Dimension | Structural specificity and synthetic utility |
|---|---|
| Target Compound Data | 2-Bromo substituent on butene; meta-CF3 on phenyl |
| Comparator Or Baseline | 4-Bromo-1-butene (no phenyl) and 4-(trifluoromethyl)phenyl derivatives (no butene chain) |
| Quantified Difference | Not applicable; qualitative structural distinction |
| Conditions | Synthetic chemistry context |
Why This Matters
Procuring this exact compound ensures compatibility with established synthetic protocols and avoids the need for de novo route optimization.
- [1] Kuujia. (n.d.). 2-Bromo-4-(3-trifluoromethyl)phenyl-1-butene. Chemical Supplier Database Entry. View Source
